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molecular formula C18H12BrN B595443 9-(3-Bromophenyl)-9H-carbazole CAS No. 185112-61-2

9-(3-Bromophenyl)-9H-carbazole

Cat. No. B595443
M. Wt: 322.205
InChI Key: ZKGHGKNHPPZALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09276217B2

Procedure details

Mix together 0.4 g Pd2DBA3 (DBA dibenzylideneacetone) and 0.4 g DPPF (DPPF 1,1′-bis(diphenylphosphino)ferrocene) and 4.3 g sodium t-butoxide and dissolve into 200 mL xylenes in glove box. Stir 15 mins then add 25 g of 3-iodo-bromobenzene. Stir 15 mins then add 5 g carbazole and the mix was brought to reflux. Reflux overnight using an air condensor in glove box. The solution immediately is dark purple/brown but on reaching ˜80 C. it is dark reddish brown and cloudy. After heating close to reflux overnight, the solution is dark brown and clear. Evaporated outside the glove box in rotovap and then dissolved in DCM and extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet) using DCM. Collect dark orange solution and evaporate to dryness. Leaves a dark orange oil. Wash with methanol and then dissolve into ether and reprecipitated with methanol—this product is slightly soluble in methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].I[C:8]1[CH:9]=[C:10]([Br:14])[CH:11]=[CH:12][CH:13]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH:24]1[C:25]2[N:26]([C:8]3[CH:9]=[C:10]([Br:14])[CH:11]=[CH:12][CH:13]=3)[C:27]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:20]=2[CH:21]=[CH:22][CH:23]=1 |f:0.1,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C=C(C=CC1)Br
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.4 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Four
Name
xylenes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir 15 mins
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
close
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporated outside the glove box in rotovap
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet)
CUSTOM
Type
CUSTOM
Details
Collect dark orange solution
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
CUSTOM
Type
CUSTOM
Details
Leaves a dark orange oil
WASH
Type
WASH
Details
Wash with methanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolve into ether
CUSTOM
Type
CUSTOM
Details
reprecipitated with methanol—this product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=C(C=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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